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Compound of Interest

Compound Name: MD-39-AM

Cat. No.: B1675982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of MD-39-
AM, a molecule belonging to the pyrido[2,3-d]pyrimidine class of compounds. While specific
guantitative biological data and detailed experimental protocols for MD-39-AM are not readily
available in the public domain, this document outlines its known chemical properties and
provides generalized experimental methodologies common for the synthesis and evaluation of
similar pyrido[2,3-d]pyrimidine derivatives.

Chemical Structure and Identification

MD-39-AM is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system.
The core structure is substituted with a methylsulfanyl group and a phenylamino group.

Table 1: Chemical Identification of MD-39-AM
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Identifier Value

Molecular Formula C14H12N4S

2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-

IUPAC Name A-amine

SMILES CSclnc2c(ccen2)c(nl)Nclcecececl
Molecular Weight 268.34 g/mol

CAS Number 72564-74-0

Quantitative Data

Specific quantitative data for MD-39-AM, such as physicochemical properties, binding affinities
(Ki), or half-maximal inhibitory concentrations (ICso), are not available in the reviewed literature.
The following table is provided as a template for such data.

Table 2: Physicochemical and Biological Activity Data for MD-39-AM

Parameter Value Reference
Melting Point Not Available
Solubility Not Available
LogP Not Available
pKa Not Available
ICso (Kinase X) Not Available
Ki (Receptor Y) Not Available

Generalized Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and
biological evaluation of pyrido[2,3-d]pyrimidine derivatives, based on methodologies reported
for analogous compounds.[1][2][3]
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Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of a 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine scaffold typically
involves a multi-step process. A common starting material is a substituted pyrimidine which
undergoes cyclization to form the fused pyridopyrimidine ring system.

A generalized synthetic route may include:

Preparation of the Pyrimidine Precursor: Reaction of a suitable starting material, such as a 2-
aminonicotinic acid derivative, with urea to form a pyrimidine intermediate.[3]

o Chlorination: The pyrimidine intermediate is then chlorinated, often using phosphorus
oxychloride (POCIs), to introduce a reactive chlorine atom.[3]

e Nucleophilic Substitution (Introduction of the Phenylamino Group): The chlorinated
intermediate is reacted with aniline or a substituted aniline to introduce the N-phenylamino
group at the 4-position.

e Introduction of the Methylsulfanyl Group: The 2-methylsulfanyl group can be introduced at
various stages, often starting from a precursor with a thiol or a thione group which is then
methylated.
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Generalized Synthetic Workflow
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A generalized workflow for the synthesis of 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-
amine.

In Vitro Biological Evaluation

Given that many pyrido[2,3-d]pyrimidine derivatives exhibit kinase inhibitory activity, a common
in vitro evaluation workflow would involve assessing their effect on specific kinases and their
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cytotoxic effects on cancer cell lines.[1][2]
Key experimental assays include:

o Kinase Inhibition Assays: To determine the ICso values of the compound against a panel of
kinases. This is often performed using luminescence-based or fluorescence-based assays
that measure ATP consumption or phosphorylation of a substrate.

« Cell Viability/Cytotoxicity Assays: To assess the effect of the compound on the proliferation of
cancer cell lines. The MTT or MTS assay is a common colorimetric method used for this
purpose.

o Apoptosis Assays: To determine if the compound induces programmed cell death. This can
be evaluated by methods such as flow cytometry using Annexin V/Propidium lodide staining.

o Cell Cycle Analysis: To investigate the effect of the compound on the cell cycle progression
of cancer cells, typically analyzed by flow cytometry after staining the cellular DNA with a
fluorescent dye.
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In Vitro Evaluation Workflow
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A generalized workflow for the in vitro biological evaluation of a pyrido[2,3-d]pyrimidine
derivative.

Potential Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors.[1][2]
While the specific targets of MD-39-AM are not documented, compounds with this core
structure have been shown to inhibit various protein kinases involved in cell signaling pathways
that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that
could be targeted by a pyrido[2,3-d]pyrimidine derivative is a receptor tyrosine kinase (RTK)

pathway.
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Hypothetical Kinase Inhibition Pathway
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A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase
inhibitor with a pyrido[2,3-d]pyrimidine core.

This diagram illustrates how a compound like MD-39-AM could potentially inhibit the
autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and

ultimately inhibiting cell proliferation and promoting survival. This represents a common
mechanism of action for many targeted cancer therapies.
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Conclusion

MD-39-AM, with its 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine structure, belongs
to a class of compounds with recognized potential in medicinal chemistry, particularly as kinase
inhibitors. While specific biological data for this particular molecule is scarce, the provided
generalized methodologies for synthesis and evaluation can serve as a valuable resource for
researchers interested in exploring the therapeutic potential of MD-39-AM and its analogs.
Further investigation is warranted to elucidate its specific biological targets, mechanism of
action, and quantitative pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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